molecular formula C21H19N3O4S2 B2550270 2,5-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912624-81-8

2,5-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2550270
M. Wt: 441.52
InChI Key: KBUDLXUYXWKTFR-UHFFFAOYSA-N
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Description

The compound 2,5-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities. Sulfonamides are often explored for their potential in medicinal chemistry, particularly as inhibitors of carbonic anhydrases and for their cytotoxic properties against various cancer cell lines. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities discussed can provide insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of a suitable amine with a sulfonyl chloride or with sulfonic acids. In the context of the provided papers, the synthesis of similar sulfonamide compounds involves starting materials such as substituted benzaldehydes and hydrazinobenzenesulfonamide . The key intermediates are prepared by introducing various substituents, which can significantly affect the biological activity of the final compound. The synthesis process is likely to involve multiple steps, including condensation reactions, and may require careful optimization to achieve the desired substitution pattern on the benzene ring.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. The specific arrangement of substituents around the benzene rings and the heterocyclic components can influence the compound's conformation and, consequently, its biological activity. For instance, the presence of methoxy groups and their relative orientation can affect intramolecular hydrogen bonding, as seen in a related compound where the structural parameters indicated a single imino form rather than a tautomeric equilibrium . Such details are crucial for understanding the molecular interactions and stability of the compound.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, depending on their functional groups and the surrounding chemical environment. They can act as ligands in coordination chemistry, form hydrogen bonds due to the presence of amine and sulfonyl groups, and undergo electrophilic substitution reactions on the aromatic ring. The reactivity of the compound can also be influenced by the electron-donating or withdrawing effects of the substituents, such as methoxy or methyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. Intermolecular interactions, such as π-π stacking and hydrogen bonding, play a significant role in the compound's crystalline cohesion and can affect its solubility in various solvents . The presence of substituents like methoxy groups can also impact these properties by altering the compound's polarity and intermolecular forces.

Scientific Research Applications

Chemical Variability and Properties

  • A review by Boča et al. (2011) on compounds containing benzimidazole and benzothiazole highlights the extensive variability in the chemistry of these compounds, including their preparation, properties, and complexation with metals. The study suggests potential areas for further investigation, especially in unknown analogues, which might include compounds like the one mentioned【Boča, R., Jameson, R., & Linert, W. (2011). Coordination Chemistry Reviews】(source).

Biological and Electrochemical Activity

  • The exploration of heterocyclic compounds for optoelectronic materials by Lipunova et al. (2018) indicates the significance of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems. This research underlines the potential of such compounds in developing novel optoelectronic materials, suggesting a research pathway for exploring the electrochemical and photophysical properties of related compounds【Lipunova, G., Nosova, E., Charushin, V., & Chupakhin, O. (2018). Current Organic Synthesis】(source).

Potential in Drug Synthesis and Pharmacology

  • Research on the synthesis of novel central nervous system (CNS) acting drugs by Saganuwan (2017) discusses the use of heterocycles, including pyridine, thiazole, and pyrimidine, as key components in drug synthesis. This suggests that compounds with similar structural features could be explored for their CNS activity, indicating a pharmacological application of interest【Saganuwan, S. (2017). Central nervous system agents in medicinal chemistry】(source).

Synthesis of Heterocycles

  • The chemistry of DCNP and its derivatives reviewed by Gomaa and Ali (2020) demonstrates the scaffold's utility in synthesizing diverse heterocyclic compounds, highlighting the versatile nature of such frameworks for generating novel chemical entities. This review implies that compounds with related structures could serve as valuable intermediates in heterocyclic chemistry【Gomaa, M. A., & Ali, H. (2020). Current organic synthesis】(source).

Future Directions

Thiazolo[5,4-b]pyridine derivatives have been gaining attention in the field of organic electronics due to their planar and rigid backbone as well as an extended π-conjugated structure . They have remarkably high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications . This suggests that there could be potential future research directions in exploring their applications in the field of organic electronics.

properties

IUPAC Name

2,5-dimethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-13-15(20-23-17-8-5-11-22-21(17)29-20)6-4-7-16(13)24-30(25,26)19-12-14(27-2)9-10-18(19)28-3/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUDLXUYXWKTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

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